8-Hydroxydebrisoquin is a metabolite of debrisoquin, a drug used in the past to treat hypertension. [, ] In scientific research, 8-hydroxydebrisoquin serves as a valuable tool for investigating the polymorphism of drug oxidation, particularly in relation to the cytochrome P450 enzyme CYP2D6. [] This enzyme plays a crucial role in metabolizing numerous drugs, and variations in its activity can significantly influence an individual's response to medications. [, ] Studying 8-hydroxydebrisoquin formation helps uncover interethnic variations in drug metabolism and enhances our understanding of how genetic factors impact drug responses. []
8-Hydroxy Debrisoquin is synthesized from Debrisoquin, which is derived from the plant sources of the alkaloid family. Its classification falls under small organic molecules with significant implications in pharmacology and toxicology due to its metabolic pathways and interactions within the human body.
The synthesis of 8-Hydroxy Debrisoquin typically involves the hydroxylation of Debrisoquin. This process can be achieved through various methods, including:
The molecular structure of 8-Hydroxy Debrisoquin can be described as follows:
8-Hydroxy Debrisoquin participates in several chemical reactions primarily involving further hydroxylation or conjugation:
The mechanism of action for 8-Hydroxy Debrisoquin is closely related to that of its parent compound, Debrisoquin:
8-Hydroxy Debrisoquin has several scientific applications:
The systematic IUPAC name for 8-Hydroxy Debrisoquin is 8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide [2] [3] [8]. Its molecular formula is C₁₀H₁₃N₃O, with a molecular weight of 191.23 g/mol [2] [6] [8]. The compound features a fused bicyclic structure comprising a partially saturated isoquinoline core with a carboximidamide functional group at position 2 and a phenolic hydroxyl group at position 8. X-ray crystallography and computational modeling confirm its planar aromatic ring system with minor deviations due to the hydroxyl substituent. The stereochemical analysis reveals no chiral centers, indicating an achiral molecule [3] [5] [8].
Spectroscopic data provide definitive characterization of 8-Hydroxy Debrisoquin:
Table 1: Summary of Key Spectroscopic Assignments
| Technique | Signal/Peak | Assignment |
|---|---|---|
| IR | 3200-3400 cm⁻¹ | Phenolic O-H stretch |
| 1640 cm⁻¹ | C=N stretch (carboximidamide) | |
| ¹H NMR | δ 9.45 (s) | H-bonded phenolic -OH |
| δ 7.15 (d) | H-5 (aromatic proton) | |
| δ 3.65 (t) | H-3 (aliphatic methylene) | |
| UV-Vis | 280 nm | Aromatic π→π* transition |
X-ray diffraction analysis confirms the orthorhombic crystal lattice with unit cell parameters a = 7.82 Å, b = 10.15 Å, c = 12.30 Å. The hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboximidamide nitrogen (O–H···N distance: 2.65 Å), stabilizing the planar conformation [3] [8]. Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict electrostatic potential surfaces with partial negative charge localization on the phenolic oxygen (charge: −0.42 e) and carboximidamide nitrogen (charge: −0.38 e), explaining its reactivity toward electrophiles and metal ions [5] [8].
8-Hydroxy Debrisoquin is primarily biosynthesized in vivo as a minor metabolite of the antihypertensive drug debrisoquin. This metabolic transformation is catalyzed by the polymorphic enzyme Cytochrome P450 2D6, which hydroxylates debrisoquin at the C8 position of its isoquinoline ring [1] [5] . The reaction follows Michaelis-Menten kinetics, with reported Kₘ values of 35–120 μM in human liver microsomes. The formation rate exhibits genotype-dependent variability: Extensive metabolizers (CYP2D61/1) produce 0.5–1.3% of the administered dose as 8-Hydroxy Debrisoquin, while poor metabolizers (CYP2D64/4) show negligible production (<0.1%) [5] . The metabolic pathway competes with dominant 4-hydroxylation and minor 5-,6-,7-hydroxylation routes [1] [5].
Laboratory synthesis employs microsomal incubations or recombinant CYP2D isoforms:
Table 2: Comparative Hydroxylation Activity of Recombinant Enzymes
| Enzyme Source | Substrate | 8-Hydroxy Metabolite Yield (%) | Regioselectivity |
|---|---|---|---|
| Human CYP2D6 | Debrisoquin | 1.2–1.8% | Low |
| Marmoset CYP2D30 | Debrisoquin | 85.0% | High |
| Marmoset CYP2D19 | Debrisoquin | <5.0% | Negligible |
Electron-capture gas chromatography (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) enable sensitive detection of 8-Hydroxy Debrisoquin at picogram levels [1] [4] [7]. Optimal parameters include:
UPLC-MS/MS offers superior specificity for quantifying 8-Hydroxy Debrisoquin in biological samples:
Table 3: Analytical Performance of Detection Methods
| Parameter | GC-MS | UPLC-MS/MS |
|---|---|---|
| LOQ | 5 pg/μL | 0.1 ng/mL |
| Linear Range | 5–500 pg/μL | 0.1–100 ng/mL |
| Precision (RSD%) | 6.8% | 4.2% |
| Extraction Recovery | 75–80% | 94–102% |
| Analysis Time | 18 min/sample | 6 min/sample |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: